![molecular formula C14H14N2O6 B2881400 4-[7-(methoxycarbonyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanoic acid CAS No. 440119-23-3](/img/structure/B2881400.png)
4-[7-(methoxycarbonyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Organic compounds like this one are typically characterized by their functional groups. In this case, it appears to contain a quinazolinone core, which is a type of heterocyclic compound . It also contains a methoxycarbonyl group and a butanoic acid group .
Synthesis Analysis
The synthesis of such compounds typically involves multi-step organic reactions. For instance, the quinazolinone core can be synthesized through the condensation of anthranilic acid derivatives . The other functional groups can then be added through further reactions .Molecular Structure Analysis
The molecular structure of organic compounds is typically analyzed using techniques like NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information on the arrangement of atoms in the molecule .Chemical Reactions Analysis
The reactivity of an organic compound is largely determined by its functional groups. For instance, the carboxylic acid group is typically quite reactive and can undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound can be determined through a variety of experimental techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and reactivity with various reagents .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
A study by Bektaş et al. (2007) focuses on the synthesis of novel triazole derivatives, which, while not directly mentioning the specific chemical, relates to the broader category of quinazolinone derivatives and their potential antimicrobial applications. These synthesized compounds were screened for antimicrobial activities, with some demonstrating good to moderate effectiveness against various microorganisms Molecules, Bektaş et al., 2007.
Heterocyclic Derivative Syntheses
Research by Bacchi et al. (2005) explored the synthesis of heterocyclic derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation. This process yielded various heterocyclic compounds, including tetrahydrofuran and dioxolane derivatives, highlighting the chemical's utility in generating diverse molecular structures with potential biological activities The Journal of organic chemistry, Bacchi et al., 2005.
Antimicrobial Activity of Novel Quinazolinone Derivatives
Habib et al. (2013) synthesized novel quinazolinone derivatives and evaluated their antimicrobial activity. This research signifies the potential of quinazolinone-related compounds in developing new antimicrobial agents, demonstrating the broad applicability of such chemicals in medicinal chemistry Medicinal Chemistry Research, Habib et al., 2013.
Quinoline Based Furanones and Nitrogen Analogues
A study by Khokra et al. (2015) synthesized quinoline-based furanones and their nitrogen analogues, assessing their antimicrobial and anti-inflammatory activities. This research underscores the importance of quinazolinone frameworks and their derivatives in developing compounds with significant biological properties Saudi Pharmaceutical Journal: SPJ, Khokra et al., 2015.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(7-methoxycarbonyl-2,4-dioxo-1H-quinazolin-3-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6/c1-22-13(20)8-4-5-9-10(7-8)15-14(21)16(12(9)19)6-2-3-11(17)18/h4-5,7H,2-3,6H2,1H3,(H,15,21)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRIVGMCYURYGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[7-(methoxycarbonyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.